(1S)-10-樟脑磺酰胺

描述

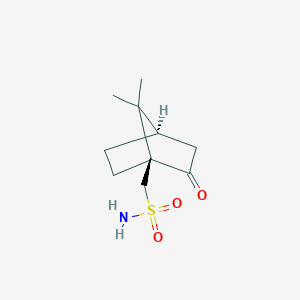

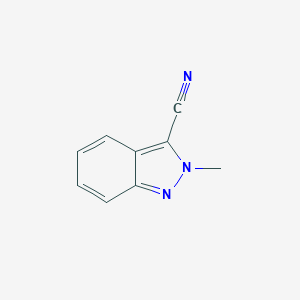

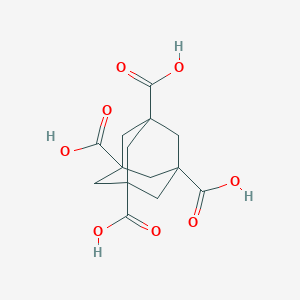

(1S)-10-Camphorsulfonamide, also known as (1S)-camphor-10-sulfonamide, is a white crystalline solid that is used in a variety of scientific applications. It is an organic compound with the chemical formula C10H15NO3S and is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has been studied extensively for its biochemical and physiological effects.

科学研究应用

医药和化学化合物合成:

- 用于合成三唑并[1,2-a]吲唑-三酮和螺三唑并[1,2-a]吲唑-四酮,这是一种高效且节约原子的方法 (D. Chandam 等,2015).

- 用于不对称合成 α-官能化伯磺酰胺 (F. A. Davis 等,1993).

抗病毒研究:

- (1S)-(+)-樟脑-10-磺酰胺的衍生物已显示出对埃博拉病毒和马尔堡病毒的抗病毒活性 (A. Sokolova 等,2019).

材料科学:

- 在掺杂的聚二噻吩甲硫醚中增强暗电导率和漂移迁移率,在某些掺杂剂水平下具有最佳性能 (S. Curran 等,2006).

- 促进高度有序功能性有机硅的合成,有助于结构规律性 (Benoît Gadenne 等,2006).

化学反应:

- 促进分子内狄尔斯-阿尔德反应,导致串联二烯迁移和[4+2]环加成 (P. Grieco 等,1994).

- 用于对映选择性地将二烷基锌添加到醛中 (O. Prieto 等,2000).

潜在的医疗应用:

- (1S)-(+)-10-樟脑磺酸已显示出作为一种抗炎药的潜力 (P. Sangeetha 等,2020).

蛋白质研究:

- 樟脑醌-10-磺酸及其衍生物用于精氨酸残基的特异性可逆修饰,特别是在含小精氨酸分子的分子中 (C. Pande 等,1980).

作用机制

Target of Action

The primary target of (1S)-10-Camphorsulfonamide is the Glucagon-like peptide-1 (GLP-1) receptor . GLP-1 receptors are part of the incretin system, which links the absorption of nutrients from the gastrointestinal tract with pancreatic hormone secretion . They play a crucial role in glucose homeostasis and are widely distributed on pancreatic and other tissues .

Mode of Action

(1S)-10-Camphorsulfonamide acts as a GLP-1 receptor agonist , mimicking the actions of the endogenous incretin hormone GLP-1 . By activating the GLP-1 receptor, it slows gastric emptying, inhibits the release of glucagon, and stimulates insulin production . This results in reduced hyperglycemia in people with type 2 diabetes .

Biochemical Pathways

The activation of GLP-1 receptors by (1S)-10-Camphorsulfonamide affects several biochemical pathways. It enhances glucose-dependent insulin secretion, leading to improved glucose control . It also reduces food intake, contributing to body weight loss . Moreover, it has multiple biological effects, such as reducing neuroinflammation, promoting nerve growth, improving heart function, regulating blood lipid metabolism, and reducing fat deposition .

Result of Action

The activation of GLP-1 receptors by (1S)-10-Camphorsulfonamide leads to several molecular and cellular effects. It enhances insulin secretion, slows gastric emptying, and reduces glucagon release, leading to improved glucose control . It also reduces food intake, contributing to weight loss . Furthermore, it has neuroprotective, cardiovascular protective, and metabolic regulatory effects .

属性

IUPAC Name |

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLUNABTQYDFJM-GMSGAONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350252 | |

| Record name | 1-[(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60933-63-3 | |

| Record name | 1-[(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (1S)-10-Camphorsulfonamide in the synthesis of (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine?

A1: (1S)-10-Camphorsulfonamide serves as a crucial intermediate in the multi-step synthesis of the chiral oxaziridine. While the paper doesn't explicitly detail each step, it implies that (1S)-10-Camphorsulfonamide undergoes transformation into (−)-(camphorsulfonyl)imine, which subsequently leads to the formation of the final product, (+)-(2R,8aS)-10-(camphorylsulfonyl)oxaziridine. [] This suggests a crucial role of the compound's structure and chirality in achieving the desired stereochemistry of the final oxaziridine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)

![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)

![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)